Hafnium sulfate

Overview

Description

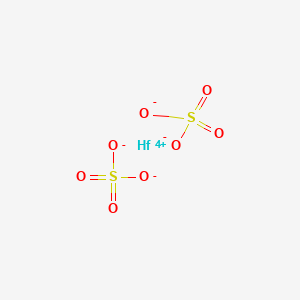

Hafnium sulfate is a useful research compound. Its molecular formula is H2HfO4S and its molecular weight is 276.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ion Exchange Separation : Hafnium sulfate and zirconium sulfate complexes can be separated from sulfuric acid solutions using pressurized ion exchange techniques. This process involves chromatographic elution with sulfuric acid solutions and continuous monitoring of column effluents for zirconium and hafnium (Hurst, 1983).

Elution Characteristics : The elution of hafnium and zirconium in diluted sulfuric acid and solutions of hydrochloric and sulfuric acids in water has been systematically surveyed. The behavior of sulfate anion complexes of these elements on strong quaternary-amine anion-exchange resin columns has been characterized, demonstrating the possibility of their separation (Hague & Machlan, 1961).

Lithographic Patterning : Hafnium-peroxo-sulfate films can be selectively dissolved in aqueous tetramethylammonium hydroxide for extreme UV lithographic patterning of sub-10 nm HfO2 structures. This opens new avenues in the aqueous chemistry of hafnium, particularly in single-digit-nm lithography (Goberna-Ferrón et al., 2016).

High-Resolution Patterning Analysis : High-resolution transmission electron microscopy and energy-dispersive X-ray spectroscopy have been used to examine key processing steps for sub-20-nm lithographic patterning of Hf(OH)4-2x-2y(O2)x(SO4)y·qH2O (HafSOx), revealing insights into film properties and transformation processes (Oleksak et al., 2014).

Crystalline Precipitate Structures : Various hafnium-oxo-hydroxo-sulfate clusters have been isolated from acidic solutions, leading to the discovery and structural analysis of novel compounds. This study provides insights into the formation and stability of these compounds, relating them to the dense phases of HfO2 (Kalaji & Soderholm, 2014).

Dehydration Studies : The dehydration of hafnium oxide hydroxide sulfate thin films has been studied, revealing details about water and carbon dioxide desorption, and the presence of various functional groups (Flynn et al., 2014).

Extraction from Zircon Mineral : A study optimized the extraction of zirconium and hafnium from zircon mineral through a wet chemical process, demonstrating the efficacy of extracting zirconium (IV) and hafnium (IV) basic sulfates from their oxychloride solution (Abd El_Kareem, 2019).

Amine-Based Solvent Extraction : The extraction and separation behavior of Zr and Hf from sulfuric acid solutions using amine-based extractants has been investigated, showcasing the selective extraction of zirconium over hafnium (Wang & Lee, 2015).

Electrode Consumption in Plasma Arc Cutting : A study on the consumption of hafnium electrodes in oxygen plasma arc cutting provides insights into the behavior of hafnium under high-temperature conditions, relevant to its use in high-performance cutting tools (Yamaguchi et al., 2012).

Safety and Hazards

Future Directions

Hafnium dioxide, a compound related to Hafnium sulfate, has been studied for its potential in next-generation high-speed/low-power electronics . The efficiency of the self-cleaning process and the quality of the resulting semiconductor–oxide interface can be controlled by the molecular adsorption process of the ALD precursors . This suggests potential future directions for the use of Hafnium compounds in the electronics industry.

Mechanism of Action

Target of Action

Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .

Mode of Action

This compound interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .

Pharmacokinetics

It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Hafnium sulfate can be achieved by the reaction of Hafnium oxide with sulfuric acid.", "Starting Materials": ["Hafnium oxide", "Sulfuric acid", "Distilled water"], "Reaction": [ "1. Weigh out the required amount of Hafnium oxide and add it to a beaker containing distilled water.", "2. Stir the mixture until the Hafnium oxide is completely dissolved.", "3. Slowly add sulfuric acid to the beaker while stirring the mixture continuously.", "4. Continue stirring the mixture until all the sulfuric acid has been added.", "5. Heat the mixture to around 80°C and maintain this temperature for 1-2 hours.", "6. Allow the mixture to cool to room temperature.", "7. Filter the mixture to remove any impurities.", "8. Wash the precipitate with distilled water several times to remove any remaining impurities.", "9. Dry the precipitate in an oven at around 100°C.", "10. The resulting product is Hafnium sulfate." ] } | |

CAS No. |

15823-43-5 |

Molecular Formula |

H2HfO4S |

Molecular Weight |

276.57 g/mol |

IUPAC Name |

hafnium;sulfuric acid |

InChI |

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

KOELDGKLEFTHGN-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |

Canonical SMILES |

OS(=O)(=O)O.[Hf] |

| 15823-43-5 | |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

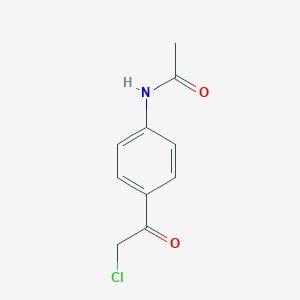

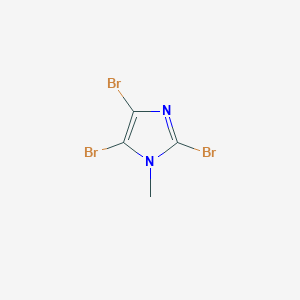

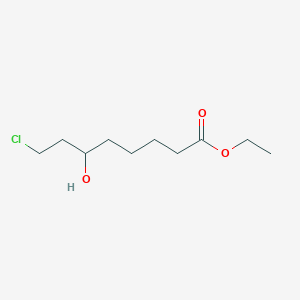

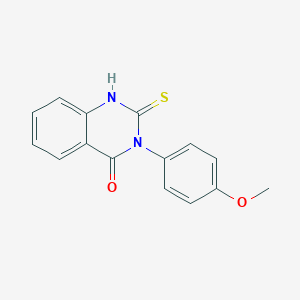

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.